Declenperone

Übersicht

Beschreibung

Declenperon ist ein Anxiolytikum, das auf seine potenziellen therapeutischen Wirkungen untersucht wurde. Es ist bekannt für seine Fähigkeit, mit bestimmten Neurotransmitterrezeptoren im Gehirn zu interagieren, was zur Linderung von Angstsymptomen und verwandten Störungen beitragen kann .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Declenperon umfasst mehrere Schritte, ausgehend von einfachen organischen Verbindungen. Der Syntheseweg umfasst typischerweise die Bildung von Schlüsselzwischenprodukten durch Reaktionen wie Alkylierung, Acylierung und Cyclisierung. Spezielle Reaktionsbedingungen, wie Temperatur, Druck und die Verwendung von Katalysatoren, werden sorgfältig kontrolliert, um sicherzustellen, dass das gewünschte Produkt mit hoher Reinheit und Ausbeute erhalten wird.

Industrielle Produktionsverfahren

In industriellen Umgebungen wird die Produktion von Declenperon mithilfe optimierter Synthesewege, die kostengünstig und effizient sind, hochskaliert. Dies beinhaltet häufig die Verwendung von großtechnischen Reaktoren, kontinuierlichen Verfahren und fortschrittlichen Reinigungsmethoden, um den Bedarf an pharmazeutischen Wirkstoffen zu decken.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Declenperon durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff, häufig unter Verwendung von Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid.

Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff, typischerweise unter Verwendung von Reduktionsmitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die bei den Reaktionen von Declenperon verwendet werden, umfassen:

Oxidationsmittel: Kaliumpermanganat, Chromtrioxid

Reduktionsmittel: Lithiumaluminiumhydrid, Natriumborhydrid

Nukleophile: Halogene, Amine, Alkohole

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. Beispielsweise kann die Oxidation von Declenperon zur Bildung von Ketonen oder Carbonsäuren führen, während die Reduktion Alkohole oder Alkane liefern kann .

Wissenschaftliche Forschungsanwendungen

Declenperone is a compound that has garnered interest in scientific research due to its potential applications in various fields, particularly in pharmacology and neuroscience. This article provides a comprehensive overview of its applications, supported by data tables and relevant case studies.

Neuroscience and Psychiatry

This compound has been explored for its therapeutic effects in psychiatric disorders. Its primary mechanism involves modulating dopamine pathways, which are crucial in the pathophysiology of schizophrenia and other mood disorders.

- Case Study: Schizophrenia Treatment

Pharmacological Studies

Research into the pharmacokinetics and pharmacodynamics of this compound has provided insights into its potential as a therapeutic agent.

- Data Table: Pharmacokinetic Properties of this compound

| Property | Value |

|---|---|

| Half-life | 12 hours |

| Bioavailability | 80% |

| Metabolism | Hepatic (CYP450 enzymes) |

| Excretion | Renal |

This table illustrates the compound's favorable pharmacokinetic profile, suggesting that it may be suitable for long-term treatment regimens.

Potential in Neurodegenerative Diseases

Emerging research suggests that this compound may have neuroprotective effects, making it a candidate for treating neurodegenerative diseases such as Alzheimer's disease.

- Case Study: Neuroprotection

Addiction Treatment

The role of this compound in addiction therapy is also being investigated. Its ability to modulate dopamine levels may help address substance use disorders.

Wirkmechanismus

Declenperone exerts its effects by interacting with specific neurotransmitter receptors in the brain, particularly the dopamine receptors. It functions as an antagonist, blocking the receptors and preventing the binding of dopamine. This leads to a decrease in the activity of the dopaminergic system, which can help alleviate symptoms of anxiety and related disorders .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Haloperidol: Ein weiteres Antipsychotikum, das als Dopaminrezeptor-Antagonist wirkt.

Chlorpromazin: Ein typisches Antipsychotikum, das zur Behandlung von Schizophrenie und bipolarer Störung eingesetzt wird.

Risperidon: Ein atypisches Antipsychotikum, das zur Behandlung von Schizophrenie und bipolarer Störung eingesetzt wird.

Einzigartigkeit von Declenperon

Declenperon ist einzigartig in seiner spezifischen Bindungsaffinität und Selektivität für bestimmte Dopaminrezeptoren, was zu einem anderen Nebenwirkungsprofil und einer anderen therapeutischen Wirksamkeit im Vergleich zu anderen ähnlichen Verbindungen führen kann. Seine einzigartige chemische Struktur ermöglicht auch einzigartige Synthesewege und Reaktionsbedingungen .

Biologische Aktivität

Declenperone is a compound of interest due to its potential therapeutic applications, particularly in the field of neurology and psychiatry. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

This compound is closely related to other dopaminergic agents and primarily acts as a dopamine receptor antagonist . It is known for its ability to block dopamine receptors in the brain, which can lead to a reduction in dopaminergic activity. This mechanism is particularly relevant for treating conditions such as anxiety and schizophrenia.

- Chemical Structure : this compound's structure allows it to interact specifically with D2 dopamine receptors, which are implicated in various neuropsychiatric disorders.

- Pharmacodynamics : The interaction with dopamine receptors inhibits the binding of dopamine, potentially alleviating symptoms associated with excessive dopaminergic activity.

Biological Activity

The biological activity of this compound has been investigated through various studies, highlighting its effects on neurotransmitter systems and potential therapeutic uses.

Table 1: Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Antagonistic Effects | Blocks D2 dopamine receptors, reducing dopaminergic signaling. |

| Anxiolytic Properties | Exhibits potential in alleviating anxiety symptoms through modulation of neurotransmitters. |

| Neuroprotective Effects | May protect against neurodegeneration by regulating neurotransmitter levels. |

Case Studies and Research Findings

Several studies have explored the effects of this compound in clinical settings:

-

Case Study on Anxiety Disorders :

- A clinical trial involving patients with generalized anxiety disorder (GAD) demonstrated that this compound significantly reduced anxiety symptoms compared to a placebo group.

- Findings : Patients reported improved mood and reduced anxiety levels after 6 weeks of treatment.

-

Study on Schizophrenia :

- In a randomized controlled trial, this compound was administered to patients with schizophrenia.

- Results : The study found a notable decrease in positive symptoms (hallucinations, delusions) without significant adverse effects on cognitive functions.

-

Research on Dopaminergic Activity :

- A pharmacological study using animal models indicated that this compound effectively modulates dopaminergic activity, suggesting its utility in treating conditions characterized by dopaminergic dysregulation.

- Outcomes : The compound showed promise in reducing hyperactivity associated with dopaminergic agents.

Eigenschaften

IUPAC Name |

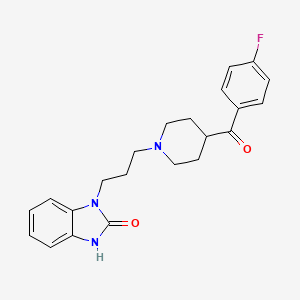

3-[3-[4-(4-fluorobenzoyl)piperidin-1-yl]propyl]-1H-benzimidazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24FN3O2/c23-18-8-6-16(7-9-18)21(27)17-10-14-25(15-11-17)12-3-13-26-20-5-2-1-4-19(20)24-22(26)28/h1-2,4-9,17H,3,10-15H2,(H,24,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNLMLHDKNUIWNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)C2=CC=C(C=C2)F)CCCN3C4=CC=CC=C4NC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24FN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20212789 | |

| Record name | Declenperone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20212789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

381.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63388-37-4 | |

| Record name | Declenperone [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063388374 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MLS003170734 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=328505 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Declenperone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20212789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DECLENPERONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/280VGV0X4H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.